Endosulfan hydroxyether

Description

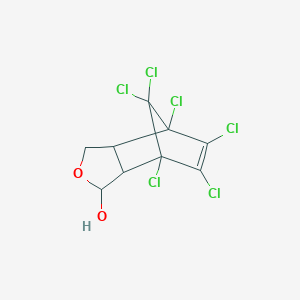

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O2/c10-4-5(11)8(13)3-2(1-17-6(3)16)7(4,12)9(8,14)15/h2-3,6,16H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHANHNSPGZXJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862514 | |

| Record name | Endosulfan hydroxyether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021-19-8 | |

| Record name | Endosulfan hydroxyether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endosulfan hydroxyether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001021198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Endosulfan hydroxyether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways of Endosulfan Hydroxyether

Abiotic Transformation Routes

The formation of endosulfan (B1671282) hydroxyether in the absence of biological activity is primarily governed by hydrolysis and oxidation reactions. These processes can occur in various environmental compartments, such as water and soil, influenced by factors like pH and the presence of other chemical species.

Hydrolysis-Mediated Formation from Endosulfan Diol

Endosulfan readily undergoes hydrolysis, particularly under neutral to alkaline conditions, to form endosulfan diol. asm.orgnih.gov While endosulfan diol is a major and less toxic metabolite, it can serve as a precursor to other transformation products. researchgate.netresearchgate.net Some studies suggest that the degradation of endosulfan diol can lead to the formation of endosulfan hydroxyether. researchgate.netnih.gov This transformation is part of a broader degradation pathway where the diol can be further converted to various metabolites, including endosulfan ether and endosulfan lactone, in addition to the hydroxyether. researchgate.netnih.gov The specific chemical mechanisms and conditions favoring the direct conversion of endosulfan diol to this compound abiotically are part of a complex series of reactions in the environment.

Oxidative Transformation Pathways

Oxidative processes play a significant role in the abiotic formation of this compound, often involving intermediate compounds derived from endosulfan.

A key abiotic pathway to this compound involves the initial hydrolysis of endosulfan to a novel intermediate, endosulfan monoaldehyde. asm.orgnih.gov This monoaldehyde is then susceptible to oxidation, leading to the formation of this compound. asm.orgnih.gov This specific route highlights a two-step process where hydrolysis precedes oxidation. The transformation of the monoaldehyde to the hydroxyether is described as an oxidative cyclization. asm.org

Beyond the specific oxidation of the monoaldehyde, general oxidative conditions in the environment can contribute to the formation of various endosulfan metabolites. While the primary oxidative product of endosulfan is often the more persistent and toxic endosulfan sulfate (B86663), the pathways leading to hydroxyether formation are also significant. asm.org Advanced oxidation processes, for instance, can transform endosulfan into various degradation products, including endosulfan diol, which can then potentially be a precursor to the hydroxyether. iosrjournals.org

Biotic Transformation Pathways

Microorganisms in soil and water are instrumental in the transformation of endosulfan, often leading to the formation of this compound through metabolic processes.

Microbial Biotransformation in Environmental Matrices

A diverse range of soil microorganisms can degrade endosulfan through both oxidative and hydrolytic pathways. asm.orgresearchgate.net One of the significant biotic routes for the formation of this compound mirrors the abiotic pathway involving the monoaldehyde intermediate. Mixed bacterial cultures enriched from soil with a history of endosulfan exposure have been shown to hydrolyze endosulfan to endosulfan monoaldehyde, which is subsequently oxidized to this compound. asm.orgnih.gov

Research has indicated a stereoselective preference in these microbial transformations. The β-isomer of endosulfan is often preferentially metabolized to this compound, along with other metabolites like endosulfan aldehyde and endosulfan diol. osdd.net Specific enzymes, such as a Mycobacterium tuberculosis ESD enzyme, have been identified to degrade β-endosulfan to both endosulfan monoaldehyde and this compound. ethz.ch This enzymatic action is dependent on the stoichiometry of reducing equivalents. ethz.ch The involvement of monooxygenases, a class of enzymes that insert one atom of oxygen into a substrate, has also been implicated in the formation of this compound. ethz.chresearchgate.net These flavin-dependent monooxygenases are crucial in various biodegradation pathways of aromatic compounds. researchgate.net

Table 1: Key Precursors and Intermediates in the Formation of this compound

| Precursor/Intermediate | Formation Pathway | Transformation to this compound |

| Endosulfan Diol | Hydrolysis of endosulfan asm.orgnih.gov | Further degradation researchgate.netresearchgate.netnih.gov |

| Endosulfan Monoaldehyde | Hydrolysis of endosulfan (biotic and abiotic) asm.orgnih.gov | Oxidation/Oxidative cyclization asm.orgnih.gov |

Table 2: Comparison of Abiotic and Biotic

| Pathway | Key Reactants | Key Products/Intermediates | Influencing Factors |

| Abiotic | Endosulfan, Water, Oxidizing agents | Endosulfan Diol, Endosulfan Monoaldehyde | pH, Presence of chemical catalysts |

| Biotic | Endosulfan, Microorganisms (Bacteria) | Endosulfan Monoaldehyde | Microbial species, Enzyme availability (e.g., hydrolases, monooxygenases), Isomer of endosulfan (β-isomer preference) |

Metabolic Formation in Non-Human Organisms

The metabolism of endosulfan is not limited to microorganisms. Higher organisms, including vertebrates and plants, also possess metabolic pathways to transform this insecticide.

In vertebrates, endosulfan is metabolized into several derivatives. Studies in rats and mice have identified this compound as one of the five possible metabolites. inchem.org The metabolism of endosulfan in these animals can involve sulfoxidation to endosulfan sulfate or direct hydrolysis to endosulfan diol, which is then followed by oxidation to form other metabolites, including this compound. fao.org The administration of endosulfan sulfate to rats has also been shown to give rise to this compound and endosulfan lactone. nih.gov The excretion products in the urine and faeces of exposed animals contain these various metabolites, indicating that the formation of this compound is a part of the detoxification and elimination process in these organisms. nih.gov

On the surface of plants, endosulfan is primarily metabolized to endosulfan sulfate. google.com However, the formation of other metabolites, including this compound, has also been reported. fao.org The metabolic pathway in plants can involve the initial hydrolysis of endosulfan to endosulfan diol, which is then oxidized to form this compound and subsequently endosulfan lactone. fao.org While endosulfan sulfate is often the major residue detected on plants, the presence of this compound suggests that multiple transformation pathways exist within plant tissues or on their surfaces.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Endosulfan |

| This compound |

| Endosulfan sulfate |

| Endosulfan diol |

| Endosulfan monoaldehyde |

| Endosulfan lactone |

| Endosulfan dialdehyde |

Environmental Occurrence and Dynamics of Endosulfan Hydroxyether

Detection and Distribution in Environmental Compartments

As a transformation product, endosulfan (B1671282) hydroxyether is not directly released into the environment but is formed from the breakdown of the parent endosulfan isomers. Its detection is therefore contingent on conditions that favor endosulfan degradation through specific biotic or abiotic pathways.

Endosulfan hydroxyether has been identified as a metabolite in aquatic environments, particularly under anaerobic conditions. In laboratory studies simulating flooded water and sediment systems, this compound was formed, accounting for 2–4% of the degradation products, alongside endosulfan diol (2–18%) and endosulfan sulfate (B86663) (3–8%) nih.govcdc.gov.

Further detailed studies of endosulfan's fate in water/sediment systems have provided more specific quantitative data. In one such study, this compound was observed as a main metabolite. The peak concentration in a loamy water/sediment system reached 9.8% of the total applied radioactivity, while in a sandy system, it peaked at 10.1%. This highlights that its formation can be significant depending on the specific environmental conditions and sediment type.

Table 1: Detection of this compound in Aquatic System Simulation Studies

| System Type | Observation | Relative Abundance |

| Flooded (Anaerobic) Water/Sediment | Metabolite Formation | 2–4% of products |

| Loamy Water/Sediment | Peak Metabolite Concentration | 9.8% of total radioactivity |

| Sandy Water/Sediment | Peak Metabolite Concentration | 10.1% of total radioactivity |

In soil, the formation of this compound is primarily a result of microbial metabolism. It has been identified as a product in studies using mixed bacterial cultures and specific fungal species to degrade endosulfan epa.gov. For instance, the white-rot fungus Phanerochaete chrysosporium was found to produce this compound from endosulfan in soil under both nutrient-deficient (ligninolytic) and nutrient-rich (nonligninolytic) conditions.

Another metabolic study involving a mixed bacterial culture enriched from soil showed that endosulfan was first hydrolyzed to an intermediate, endosulfan monoaldehyde, which was then oxidized to form this compound before being further metabolized. Despite its confirmed formation in laboratory settings, quantitative data on the typical concentrations of this compound in field-collected agricultural soil samples are not widely available in scientific literature. Most environmental monitoring programs have historically focused on the parent isomers (α- and β-endosulfan) and the more persistent and toxic metabolite, endosulfan sulfate researchgate.net.

Role within the Endosulfan Degradation Cascade

The environmental degradation of endosulfan is complex, involving multiple pathways that lead to a variety of transformation products. This compound is a key intermediate in the hydrolytic degradation pathway, which is generally considered a detoxification route.

This compound is consistently characterized as an intermediate metabolite in the degradation of endosulfan pops.intbrsmeas.org. Its formation follows the initial breakdown of the parent endosulfan molecule. Both α- and β-endosulfan can be transformed via two primary routes: oxidation to form endosulfan sulfate or hydrolysis to form endosulfan diol nih.gov. This compound is a subsequent product along the hydrolytic path, arising from the further transformation of endosulfan diol unece.orgresearchgate.net.

In some microbial degradation pathways, particularly by certain fungi, this compound, along with endosulfan lactone, can be considered a final or terminal metabolite of the process, indicating a complete transformation of the parent compound through that specific biological system wikipedia.org. It is also a known photolysis product, formed from the degradation of endosulfan diol upon exposure to sunlight researchgate.net.

The occurrence of this compound is directly linked to the formation and subsequent breakdown of other key metabolites. The degradation pathway can be summarized as follows:

Endosulfan (α and β) : The parent compounds.

Endosulfan Sulfate : Formed through microbial oxidation of endosulfan. It is a major, toxic, and persistent metabolite often found in soil and biota cdc.gov. The formation of endosulfan sulfate represents a toxification pathway.

Endosulfan Diol : Formed through the hydrolysis of endosulfan, a reaction that can be chemical (especially in alkaline conditions) or biological. This is a crucial step in the detoxification pathway and serves as the direct precursor to this compound and other related metabolites nih.govunece.org.

This compound, Endosulfan Ether, and Endosulfan Lactone : These compounds are all formed from the further microbial transformation of endosulfan diol pops.intbrsmeas.orgnih.gov. They are considered part of the same family of less toxic, more polar degradation products. The formation of these metabolites, including this compound, signifies a detoxification process, as they are less toxic than the parent compound and endosulfan sulfate unece.org.

The presence of this compound in an environmental sample is therefore indicative that the hydrolytic degradation pathway for endosulfan is active.

Environmental Persistence and Transport Potential

The parent compound, endosulfan, is recognized as a persistent organic pollutant (POP) due to its stability, semi-volatility, and potential for long-range atmospheric transport wikipedia.org. Its primary oxidative metabolite, endosulfan sulfate, is also known to be highly persistent in the environment, with a half-life in soil that can be significantly longer than the parent isomers nih.govpops.int.

For this compound, direct measurements of its environmental half-life, mobility in soil (Koc), and potential for atmospheric transport are not well-documented in publicly available literature. However, its chemical structure and position as a more polar, hydroxylated intermediate in a detoxification pathway suggest that its environmental behavior would differ significantly from endosulfan and endosulfan sulfate. Generally, increased polarity and water solubility lead to lower persistence in soil and reduced potential for bioaccumulation and long-range transport via air. The formation of this compound is considered a detoxification step, which implies it is a less persistent and less hazardous compound than endosulfan sulfate unece.org. However, without specific experimental data, its precise environmental persistence and mobility remain poorly characterized.

Influence of Environmental Conditions

The formation and subsequent degradation of this compound are significantly influenced by the surrounding environmental matrix, including its pH, redox potential, and the composition of its microbial population.

Under anaerobic conditions, such as those found in flooded soils or sediments, endosulfan can be microbially transformed into several metabolites, including this compound. One study noted the formation of this compound at levels of 2–4% following the anaerobic incubation of soil treated with endosulfan. cdc.gov This suggests that oxygen-depleted environments are conducive to the formation of this particular metabolite.

Microbial activity is a primary driver in both the creation and breakdown of this compound. For instance, a mixed bacterial culture has been shown to oxidize endosulfan monoaldehyde to form this compound, which is then further metabolized. asm.org Similarly, the blue-green alga Anabaena sp. PCC 7120 has been observed to produce minor quantities of this compound during the biotransformation of endosulfan. nih.gov The hydrolytic pathway of endosulfan degradation, which can be influenced by microbial activity, leads to the formation of less toxic metabolites such as endosulfan diol, which can then be a precursor to this compound. researchgate.net

While specific studies detailing the direct effect of pH on the stability and degradation kinetics of this compound are limited, the degradation of its parent compound, endosulfan, is known to be pH-dependent. Endosulfan is more stable in acidic conditions and its hydrolysis to endosulfan diol increases as the pH becomes more alkaline. osdd.netresearchgate.net Given that endosulfan diol is a precursor in one of the formation pathways of this compound, it can be inferred that pH plays an indirect but significant role in the environmental dynamics of this metabolite. The general degradation of endosulfan by certain bacterial strains has been shown to be optimal at a pH of around 6.5. nih.gov

Table 1: Microbial Transformation of Endosulfan Leading to this compound

| Microorganism/Condition | Precursor | Product | Pathway | Reference |

| Mixed bacterial culture | Endosulfan monoaldehyde | This compound | Oxidation | asm.org |

| Anabaena sp. PCC 7120 | Endosulfan | This compound (minor) | Biotransformation | nih.gov |

| Anaerobic soil incubation | Endosulfan | This compound (2-4%) | Microbial Transformation | cdc.gov |

This table is interactive. Click on the headers to sort the data.

Mobility and Sorption Characteristics

The mobility of a chemical compound in the environment, particularly in soil and water systems, is largely governed by its sorption characteristics. These characteristics determine whether a compound will be retained by soil particles or leach into groundwater. For organic compounds like this compound, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of mobility.

Leaching studies on endosulfan and its primary metabolites have shown that they are not typically found in deep soil layers, suggesting that despite the potential for some metabolites to be more mobile, significant leaching is not a dominant environmental fate process. cdc.gov One study on the leaching potential of endosulfan sulfate found it to have characteristics of a leacher, but emphasized that its actual significance as a groundwater contaminant would require further investigation through soil column studies. researchgate.net

Table 2: Sorption Coefficients and Mobility Potential of Endosulfan and its Major Metabolite

| Compound | Average Koc (mL/g) | Mobility Potential | Reference |

| α-Endosulfan | 10,600 | Low | cdc.gov |

| β-Endosulfan | 13,500 | Low | cdc.gov |

| Endosulfan Sulfate | 9,800 (estimated) | Low | cdc.gov |

This table is interactive. Click on the headers to sort the data.

Ecotoxicological Significance of Endosulfan Hydroxyether

Comparative Ecotoxicity Relative to Parent Endosulfan (B1671282) and Major Metabolites

The ecotoxicity of endosulfan hydroxyether is best understood when compared to its parent compound, endosulfan (a mixture of α- and β-isomers), and other major metabolites such as endosulfan sulfate (B86663) and endosulfan diol. Research indicates that while endosulfan and endosulfan sulfate are generally the most toxic of these compounds, this compound still possesses a notable level of toxicity.

A key indicator of acute toxicity is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population. Comparative acute toxicity data for endosulfan and its metabolites in mice reveal the varying degrees of their toxicological impact.

Acute Toxicity of Endosulfan and its Metabolites in Mice

| Compound | LD50 (mg/kg) |

|---|---|

| Endosulfan | 40-50 |

| Endosulfan Sulfate | Not specified in provided data |

| This compound | 120 |

| Endosulfan Lactone | 120 |

| Endosulfan Ether | 270 |

| Endosulfan Diol | >2,000 |

Data sourced from U.S. Environmental Protection Agency, Ambient Water Quality Criteria for Endosulfan. epa.gov

As the data indicates, endosulfan itself is the most acutely toxic to mice, with an LD50 ranging from 40-50 mg/kg. epa.gov this compound, with an LD50 of 120 mg/kg, is less toxic than the parent compound but demonstrates a higher toxicity than endosulfan diol, which has an LD50 greater than 2,000 mg/kg. epa.gov The toxicity of this compound is comparable to that of endosulfan lactone. epa.gov It is important to note that endosulfan sulfate is widely considered to be of similar toxicity to the parent endosulfan compound. who.int

Role in Natural Detoxification Processes within Ecosystems

This compound is an intermediate product in the microbial degradation of endosulfan, playing a role in the natural detoxification pathways within various ecosystems. nih.gov The breakdown of endosulfan in the environment can occur through both oxidative and hydrolytic processes. nih.gov

Analytical Methodologies for Endosulfan Hydroxyether

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for the accurate analysis of Endosulfan (B1671282) hydroxyether. The primary objective is to extract the analyte from the sample matrix (e.g., water, soil, biological tissues) and concentrate it while minimizing interferences. cdc.gov Several microextraction techniques have proven effective for endosulfan and its metabolites, offering advantages such as reduced solvent consumption and faster processing times compared to traditional methods.

One prominent technique is Dispersive Liquid-Liquid Microextraction (DLLME) . This method is based on a ternary solvent system where an extraction solvent and a disperser solvent are rapidly injected into an aqueous sample, forming a cloudy emulsion. mdpi.comnih.gov The fine droplets create a large surface area, facilitating the rapid transfer of analytes from the aqueous phase to the extraction solvent. mdpi.com The application of ultrasonic waves, in a process known as Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (USA-DLLME) , can further enhance the emulsification and extraction efficiency. nih.govrsc.org After extraction, centrifugation is used to separate the sedimented, analyte-rich organic phase for analysis. nih.govmdpi.com

Solid-Phase Extraction (SPE) is another widely used technique for cleaning up and concentrating endosulfan metabolites from liquid samples. cdc.govscielo.br In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase), such as C18 reversed-phase silica. scielo.brscielo.brnih.gov The analyte of interest is retained on the sorbent while other components of the matrix pass through. The analyte is then eluted using a small volume of an appropriate organic solvent. scielo.brscielo.br

A miniaturized version of SPE, known as Microextraction by Packed Sorbent (MEPS) , has also been successfully applied for the determination of endosulfan metabolites. nih.gov MEPS utilizes a small amount of sorbent packed into a syringe, significantly reducing sample and solvent volumes. nih.gov Key parameters influencing the performance of MEPS are carefully optimized, as detailed in the table below.

| Parameter | Optimized Condition |

|---|---|

| Sorbent Material | C18 |

| Extraction Cycles | 5 |

| Washing Solvent | 5% Methanol in Water |

| Elution Solvent | Ethyl Acetate |

| Elution Volume | 20 µL |

| Sample pH | 7.0 |

This table summarizes optimized conditions for the MEPS technique as applied to endosulfan metabolites, demonstrating the precision required in sample preparation. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating Endosulfan hydroxyether from other related compounds and matrix components prior to detection. Gas chromatography, in particular, is the most established and extensively employed technique for this purpose. researchgate.net

The primary analytical method for separating endosulfan and its metabolites is Gas Chromatography (GC). cdc.gov A common configuration involves a GC system equipped with an Electron Capture Detector (GC-ECD) , which is highly sensitive to halogenated organic compounds like this compound. cdc.gov For more complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power and peak capacity. scielo.brscielo.br This technique uses two different columns with distinct separation mechanisms, providing a much higher degree of resolution than conventional single-column GC. scielo.br

Modern GC analyses exclusively use high-resolution capillary columns for the separation of endosulfan and its metabolites. cdc.gov These columns, typically 10 to 30 meters in length, have a narrow internal diameter and a thin film of a stationary phase coated on the inner surface. nih.gov The choice of stationary phase is critical for achieving the desired separation. Non-polar or mid-polarity columns are frequently used. For instance, a common stationary phase is 5% diphenyl / 95% dimethyl polysiloxane. nih.govscielo.br

The separation process is controlled by a precise temperature program, where the column temperature is gradually increased to elute compounds based on their boiling points and interaction with the stationary phase.

| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |

|---|---|---|---|

| Initial | 120 | 1 | - |

| Ramp 1 | 260 | 2 | 10 |

| Ramp 2 | 280 | 2 | 20 |

This table illustrates a typical oven temperature program used in the gas chromatographic separation of endosulfan compounds. nih.gov

Spectrometric Detection and Identification

Following chromatographic separation, spectrometric techniques are employed for the unambiguous identification and precise quantification of this compound.

Mass Spectrometry (MS) is the definitive detection method for confirming the presence of this compound. cdc.gov When coupled with GC, it provides structural information based on the mass-to-charge ratio (m/z) of the compound and its fragments. Electron Ionization (EI) is the most common ionization technique used for this class of compounds. nih.gov For enhanced performance, particularly with complex samples from GC×GC systems, Time-of-Flight Mass Spectrometry (TOFMS) is utilized due to its high acquisition speed and sensitivity. scielo.brscielo.br Furthermore, tandem mass spectrometry (MS-MS) offers exceptional selectivity and sensitivity by isolating a specific parent ion and analyzing its fragmentation products, which is highly effective in reducing matrix interference. nih.gov

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard for the analysis of this compound. nih.govresearchgate.net This hyphenated technique combines the powerful separation capabilities of GC with the highly specific detection and identification power of MS. After the analytes are separated on the capillary column, they enter the ion source of the mass spectrometer, where they are fragmented into characteristic patterns. researchgate.net The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification.

For quantitative analysis, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode. nih.govnih.gov In this mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte rather than scanning the entire mass range. This approach significantly increases the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of this compound. nih.govnih.gov

| Parameter | Setting |

|---|---|

| Carrier Gas | Helium |

| Column Type | VF-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Detector Mode | Full Scan (m/z 50-450) or SIM |

| Transfer Line Temp | 280-300 °C |

| Ion Source Temp | 230 °C |

This table presents common instrumental parameters for a GC-MS system used in the analysis of endosulfan and its metabolites. nih.govscielo.br

Derivatization Procedures for Enhanced Analysis (e.g., Silylation)

For effective analysis by gas chromatography, non-volatile and polar compounds often require a derivatization step. This chemical modification converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior and detection. Given the presence of a hydroxyl (-OH) functional group, this compound is a prime candidate for derivatization prior to GC analysis.

Derivatization is necessary to reduce the polarity of the molecule, which in turn increases its volatility, making it suitable for transition into the gaseous phase required for GC. Furthermore, the process can improve peak shape, enhance resolution from interfering compounds, and increase sensitivity. mdpi.com

Silylation: A Common Derivatization Technique

Silylation is a widely used derivatization method for compounds containing active hydrogen atoms, such as those in hydroxyl groups. mdpi.com The process involves replacing the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This substitution effectively "caps" the polar hydroxyl group, leading to a significant decrease in polarity and an increase in volatility and thermal stability.

A typical silylation procedure for a polar metabolite like this compound would involve the following general steps:

Sample Preparation : The extracted and cleaned-up sample containing the analyte is concentrated to dryness in a reaction vial.

Reagent Addition : A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is added to the dried extract.

Reaction : The vial is sealed and heated (e.g., at 60-80°C) for a specific period to ensure the derivatization reaction goes to completion.

Analysis : After cooling, an aliquot of the derivatized sample is directly injected into the GC-MS system for analysis.

This derivatization converts the polar this compound into its more volatile TMS-ether derivative, allowing for sharp, symmetrical peaks during GC analysis and enabling sensitive detection, often by mass spectrometry (MS).

Method Validation and Performance Characteristics in Diverse Environmental Matrices

The validation of analytical methods is essential to ensure the reliability and accuracy of data. For this compound and other metabolites, methods are typically validated for linearity, precision, accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ). These performance characteristics are often assessed in various environmental matrices to account for matrix effects.

While specific validation data for this compound is sparse in the literature, studies on the broader family of endosulfan metabolites provide insight into the expected performance of analytical methods, such as those employing gas chromatography-mass spectrometry (GC-MS) or comprehensive two-dimensional gas chromatography (GCxGC-TOFMS).

Research Findings:

A study focusing on endosulfan and its metabolites in surface water using solid-phase extraction (SPE) followed by GCxGC-TOFMS reported specific performance characteristics for related metabolites like endosulfan ether and endosulfan lactone. scielo.brscielo.br For endosulfan ether, the method achieved a limit of detection (LOD) of 0.87 ng/mL and a limit of quantification (LOQ) of 2.64 ng/mL, with a recovery of 105.81%. scielo.br For endosulfan lactone, the LOD and LOQ were 17.96 ng/mL and 54.43 ng/mL, respectively, with a recovery of 116.26%. scielo.br

Another method developed for endosulfan isomers and their metabolites in tap water using microextraction by packed sorbent (MEPS) and GC-MS demonstrated high sensitivity. The LODs for metabolites like endosulfan ether and lactone were between 0.0038 and 0.01 ng/mL, with LOQs ranging from 0.0125 to 0.033 ng/mL. nih.gov

In a study on a solid substrate, a method using acetonitrile (B52724) extraction and HPLC-UV-VIS for endosulfan lactone was validated. mdpi.comresearchgate.net It demonstrated a detection limit (DL) of 0.045 mg/kg and a quantification limit (QL) of 0.15 mg/kg, with a high recovery efficiency of 97%. mdpi.com

For biological matrices, a GC-MS-MS method was developed to analyze endosulfan and its metabolites in human serum. nih.gov This method showed excellent recoveries between 94.8% and 100.4% at a spiking level of 10 ng/mL, with detection limits as low as 6 to 19 pg/mL. nih.gov Similarly, a method for rat plasma and tissues reported good recovery for endosulfan diol over a concentration range of 10-100 ng/mL. nih.gov

These findings demonstrate that sensitive and robust methods exist for the suite of endosulfan metabolites across diverse and complex matrices. The performance characteristics from these studies indicate that similar low-level detection and high recovery rates would be achievable for this compound following appropriate method development and validation.

The tables below summarize the performance characteristics for various endosulfan metabolites in different environmental matrices as reported in the scientific literature.

Table 1: Method Performance in Water Matrices

| Analyte | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| Endosulfan Ether | Surface Water | SPE-GCxGC/TOFMS | 0.87 ng/mL | 2.64 ng/mL | 105.81 | scielo.br |

| Endosulfan Lactone | Surface Water | SPE-GCxGC/TOFMS | 17.96 ng/mL | 54.43 ng/mL | 116.26 | scielo.br |

| Endosulfan Ether | Tap Water | MEPS-GC-MS | 0.0038-0.01 ng/mL | 0.0125-0.033 ng/mL | N/A | nih.gov |

| Endosulfan Lactone | Tap Water | MEPS-GC-MS | 0.0038-0.01 ng/mL | 0.0125-0.033 ng/mL | N/A | nih.gov |

| 5 Endosulfan Pesticides | Fish Pond Water | DLLME-GC-MS | 0.04-1.06 µg/L | 0.12-3.53 µg/L | 88.5-94.9 | nih.gov |

Table 2: Method Performance in Solid and Biological Matrices

| Analyte | Matrix | Method | LOD/DL | LOQ/QL | Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| Endosulfan Lactone | Solid Substrate | Acetonitrile Extraction-HPLC | 0.045 mg/kg | 0.15 mg/kg | 97 | mdpi.comresearchgate.net |

| Endosulfan Ether | Human Serum | SPE-GC-MS-MS | 6-19 pg/mL | N/A | 94.8-100.4 | nih.gov |

| Endosulfan Lactone | Human Serum | SPE-GC-MS-MS | 6-19 pg/mL | N/A | 94.8-100.4 | nih.gov |

| Endosulfan Diol | Rat Plasma | SPE-GC-MS | N/A | N/A | Good | nih.gov |

Advanced Research Directions and Future Perspectives on Endosulfan Hydroxyether

Elucidation of Novel Biotransformation Pathways and Enzymatic Mechanisms

The biotransformation of endosulfan (B1671282) into its various metabolites, including endosulfan hydroxyether, is a complex process mediated by a diverse range of microorganisms and enzymatic systems. While the primary pathways of endosulfan degradation are broadly understood, future research is focused on uncovering novel biotransformation routes and the specific enzymes responsible for the formation and subsequent degradation of this compound.

Endosulfan can be metabolized through two main pathways: oxidation to the toxic and persistent endosulfan sulfate (B86663), and hydrolysis to the less toxic endosulfan diol. nih.govnih.govresearchgate.net this compound is primarily formed through the hydrolytic pathway. ethz.chfao.org One identified pathway involves the initial conversion of endosulfan to endosulfan diol, which is then oxidized to form this compound. fao.org Another novel pathway suggests the hydrolysis of endosulfan to a putative intermediate, endosulfan monoaldehyde, which is subsequently oxidized to this compound. nih.govresearchgate.net This latter pathway has been observed in mixed bacterial cultures enriched from soil with a history of endosulfan exposure. nih.govresearchgate.net

The enzymatic mechanisms underlying these transformations are a key area of investigation. For instance, a two-component flavin-dependent monooxygenase (TC-FDM) from Mycobacterium tuberculosis has been shown to degrade beta-endosulfan (B125223) to endosulfan monoaldehyde and this compound. ethz.ch In mammals, the metabolism of endosulfan can also lead to the formation of this compound, alongside other metabolites like endosulfan sulfate, diol, ether, and lactone. fao.orgwho.intnih.gov Research into the cytochrome P450 enzyme system in various organisms may reveal specific isozymes involved in the oxidation steps leading to this compound. cdc.gov

Future research will likely focus on the isolation and characterization of novel microorganisms from contaminated environments with the ability to transform endosulfan via unique pathways. Advanced molecular techniques, such as metagenomics and proteomics, will be instrumental in identifying the specific genes and enzymes involved in the formation and degradation of this compound.

Table 1: Known Biotransformation Pathways Leading to this compound

| Precursor Compound | Intermediate(s) | Key Transformation | Resulting Metabolite | References |

| Endosulfan | Endosulfan diol | Oxidation | This compound | ethz.chfao.org |

| Endosulfan | Endosulfan monoaldehyde (putative) | Oxidation | This compound | nih.govresearchgate.net |

In-Depth Mechanistic Studies of Microbial Degradation at the Molecular Level

Understanding the microbial degradation of this compound at the molecular level is crucial for developing effective bioremediation technologies. Research in this area aims to identify the specific microorganisms, enzymes, and genetic determinants responsible for breaking down this metabolite.

Several studies have reported the microbial degradation of endosulfan and its metabolites, including this compound. nih.govosdd.net For example, soil inocula have been shown to be capable of degrading endosulfan diol and this compound. nih.gov The bacterium Mycobacterium tuberculosis possesses an enzyme, ESD, that can convert beta-endosulfan into this compound. ethz.ch While the formation of this compound is documented, its complete mineralization by a single microbial strain or a consortium is a subject of ongoing investigation.

Future in-depth mechanistic studies will likely involve:

Isolation and Characterization of Novel Degrading Microorganisms: Screening for and isolating bacteria and fungi from endosulfan-contaminated sites that can utilize this compound as a sole carbon or energy source.

Enzyme Identification and Characterization: Purifying and characterizing the specific enzymes (e.g., oxidoreductases, hydrolases) involved in the cleavage and transformation of the this compound molecule. This includes studying their substrate specificity, kinetics, and optimal reaction conditions.

Genetic Analysis: Identifying and sequencing the genes encoding the key degradative enzymes. This will provide insights into the regulatory mechanisms of the degradation pathway and allow for the development of genetically engineered microorganisms with enhanced degradation capabilities. nih.gov

Metabolomic and Proteomic Analyses: Utilizing advanced analytical techniques to identify the complete cascade of metabolic intermediates and to understand the changes in protein expression in microorganisms during the degradation of this compound.

These molecular-level investigations will provide a comprehensive understanding of the biochemical basis for this compound biodegradation, paving the way for the rational design of bioremediation strategies.

Development of Advanced Bioremediation Strategies Targeting this compound Pathways

Building on the knowledge of biotransformation and microbial degradation mechanisms, the development of advanced bioremediation strategies is a primary goal. These strategies aim to efficiently and cost-effectively remove endosulfan and its toxic metabolites, including this compound, from contaminated environments.

Current bioremediation approaches for endosulfan-contaminated sites often rely on the activities of indigenous microbial populations or the introduction of specific degrading microorganisms (bioaugmentation) and the addition of nutrients to stimulate microbial activity (biostimulation). ajouronline.comuts.edu.auresearchgate.netajouronline.com The combination of bioaugmentation with biostimulation has shown promise in accelerating the degradation of endosulfan in soil. ajouronline.comajouronline.com For instance, the application of Aspergillus niger along with a glucose supplement led to the rapid disappearance of endosulfan. ajouronline.com

Future advanced bioremediation strategies targeting pathways involving this compound could include:

Enzymatic Bioremediation: The direct application of isolated and purified enzymes that can specifically transform endosulfan and its metabolites. Ligninolytic enzymes, such as laccase and manganese peroxidase from fungi like Pleurotus ostreatus, have been investigated for their potential to degrade endosulfan. semanticscholar.orgpjoes.comresearchgate.net This approach avoids the limitations associated with the survival and activity of whole microorganisms in the field.

Engineered Microbial Consortia: Developing synergistic microbial consortia where different strains work together to carry out the complete degradation of endosulfan to non-toxic end products. One strain might hydrolyze endosulfan to endosulfan diol, while another could specialize in the subsequent oxidation to this compound and its further breakdown.

Phytoremediation Enhancement: Utilizing plants that can take up endosulfan and its metabolites, and then inoculating the plant's rhizosphere with specific endosulfan-degrading bacteria to enhance the breakdown of the absorbed compounds.

Nanobioremediation: The use of nanomaterials to enhance the bioavailability of endosulfan and its metabolites to degrading microorganisms or to immobilize the degradative enzymes for improved stability and efficiency.

These advanced strategies hold the potential for more targeted and efficient cleanup of sites contaminated with endosulfan and its transformation products.

Long-Term Environmental Monitoring and Predictive Modeling of this compound Dynamics

Long-term environmental monitoring is essential to understand the persistence, transport, and ultimate fate of this compound in various environmental compartments, including soil, water, and sediment. nih.gov While monitoring data for the parent endosulfan isomers and the more persistent endosulfan sulfate are more readily available, there is a need for more comprehensive and long-term data on the occurrence and concentrations of this compound. nih.govresearchgate.netamap.nonih.gov

Predictive modeling plays a crucial role in forecasting the environmental dynamics of pesticides and their metabolites. Multimedia fugacity models, such as the Quantitative Water Air Sediment Interaction (QWASI) model, are valuable tools for estimating the partitioning and fate of chemicals in the environment. researchgate.netwikipedia.orgnih.govulisboa.pt These models use the physicochemical properties of a compound to predict its distribution and persistence in different environmental media. Fugacity models have been applied to endosulfan and its sulfate metabolite, and similar approaches can be extended to this compound. epa.govnih.govresearchgate.net

Future research in this area should focus on:

Developing and Validating Analytical Methods: Establishing sensitive and reliable analytical methods for the routine detection and quantification of this compound in complex environmental matrices.

Implementing Long-Term Monitoring Programs: Initiating and sustaining long-term monitoring studies in areas with a history of endosulfan use to track the temporal and spatial trends of this compound concentrations.

Parameterizing and Refining Environmental Fate Models: Accurately determining the key physicochemical properties of this compound (e.g., water solubility, vapor pressure, octanol-water partition coefficient) to improve the accuracy of fugacity and other environmental fate models. battelle.org

Integrating Monitoring Data with Models: Using long-term monitoring data to calibrate and validate predictive models, thereby enhancing their reliability for risk assessment and management purposes.

A robust combination of long-term monitoring and predictive modeling will provide a clearer picture of the environmental behavior of this compound and help in anticipating potential long-term risks.

Comprehensive Ecotoxicological Risk Assessment of this compound in Environmental Mixtures

A comprehensive ecotoxicological risk assessment is necessary to evaluate the potential adverse effects of this compound on non-target organisms and ecosystem health. While endosulfan and its major metabolite, endosulfan sulfate, are known to be highly toxic to a wide range of organisms, there is a significant lack of ecotoxicological data specifically for this compound. nih.govepa.gov

In the environment, organisms are typically exposed to a mixture of the parent compound and its various metabolites. Therefore, it is crucial to assess the toxicity of this compound both individually and in combination with other endosulfan-related compounds and different classes of pesticides. The potential for synergistic or antagonistic toxic effects in these mixtures is a key area of concern.

Future research priorities for a comprehensive ecotoxicological risk assessment of this compound include:

Acute and Chronic Toxicity Testing: Conducting standardized acute and chronic toxicity tests on a range of representative aquatic and terrestrial organisms (e.g., algae, invertebrates, fish, and amphibians) to determine the specific toxicological endpoints for this compound.

Mixture Toxicity Studies: Investigating the combined toxic effects of this compound with parent endosulfan, endosulfan sulfate, and other co-occurring environmental contaminants.

Mechanistic Toxicology: Elucidating the molecular mechanisms of toxicity of this compound, including its potential to act as a neurotoxin, endocrine disruptor, or to induce oxidative stress. nih.govnih.govresearchgate.net

Development of Ecological Risk Assessment Models: Incorporating the ecotoxicological data for this compound into probabilistic ecological risk assessment models to predict the potential impacts on populations and ecosystems under realistic environmental exposure scenarios. nih.gov

By filling the current data gaps in the ecotoxicology of this compound, a more accurate and comprehensive assessment of the environmental risks posed by the complete suite of endosulfan residues can be achieved.

Q & A

Q. What analytical techniques are recommended for detecting and quantifying endosulfan hydroxyether in biological and environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound, particularly when paired with columns optimized for organochlorine metabolites. Detection limits are critical; for instance, a chronic mouse study reported a limit of 0.02 mg/kg for this compound in liver and kidney tissues, but it was rarely detected above this threshold . Challenges include chromatographic interference from co-eluting compounds like toxaphene components or chlordane derivatives, necessitating rigorous method validation and qualifier ion selection to avoid false positives .

Q. How is this compound formed during endosulfan degradation?

this compound arises via microbial enzymatic pathways. For example, the Esd gene in Mycobacterium smegmatis plasmids catalyzes the oxygenation of β-endosulfan to endosulfan monoaldehyde, which is further metabolized to this compound . In soil, microbial strains like Bacillus subtilis and Aspergillus niger degrade endosulfan into hydroxyether via intermediate steps involving diol and ether metabolites, following first-order reaction kinetics . Metabolic pathways are visualized in flowcharts linking parent compounds to hydroxyether through diol and ether intermediates .

Q. What are the primary challenges in isolating this compound for toxicity studies?

Hydroxyether is often present at trace levels in biological matrices, requiring high-resolution extraction techniques (e.g., solid-phase extraction) and sensitivity to avoid contamination during analysis. A chronic mouse study highlighted that even at high doses (18 ppm), hydroxyether levels were near detection limits, suggesting low bioaccumulation potential . Contamination risks, such as outliers in kidney samples at lower doses (2 ppm), underscore the need for analytical controls .

Advanced Research Questions

Q. How do contradictions in detection data for this compound across studies inform experimental design?

Discrepancies arise from differences in detection limits, study duration, and metabolic pathways. For example, hydroxyether was undetectable in chronic rodent studies but identified in microbial degradation experiments . Researchers must standardize protocols: use GC-MS with confirmed resolution for metabolites, include positive controls (e.g., spiked samples), and consider interspecies metabolic variations. Replicating conditions from microbial studies (e.g., 14-day incubation periods) in mammalian models may clarify these gaps .

Q. What methodological approaches are effective in assessing the toxicological significance of this compound compared to other metabolites?

While endosulfan sulfate is well-studied for its toxicity (e.g., acute LC50 values in fish ), hydroxyether’s toxicological profile remains unclear due to low detection rates. Comparative studies should employ in vitro assays (e.g., cytotoxicity in hepatocyte lines) and in vivo models with controlled dosing. A tiered approach is recommended:

Q. How can researchers optimize experimental designs to study this compound’s environmental persistence?

Microbial degradation studies using strains like Bacillus circulans or Staphylococcus sp. demonstrate that hydroxyether formation depends on plasmid-mediated enzymatic activity. Key parameters include:

- Incubation duration: 14-day periods are standard for observing metabolite formation .

- Statistical analysis: Use tools like MINITAB to validate first-order kinetics and half-life calculations (e.g., 11.5–69 days across strains) .

- Bioaugmentation: Test field applicability by introducing microbial consortia to contaminated soil and monitoring hydroxyether levels via GC-MS .

Q. What strategies address data reliability issues when this compound concentrations are near detection limits?

- Replicate analyses: Perform triplicate measurements to distinguish true signals from noise .

- Blind controls: Include uncontaminated samples to identify background interference .

- Method transparency: Report detection limits, recovery rates (e.g., MS recoveries ≥80%), and adjustments for matrix effects .

- Data interpretation: Classify values below detection limits as “not quantifiable” rather than omitting them, avoiding overestimation of environmental risks .

Methodological Considerations for Publication

Q. How should researchers structure studies on this compound to meet peer-review standards?

- Research question: Explicitly define variables (e.g., “How does plasmid diversity in Bacillus spp. influence hydroxyether yield?”) .

- Data presentation: Include raw data in appendices and processed results (e.g., chromatograms, kinetic plots) in the main text .

- Ethical reporting: Disclose conflicts of interest, particularly if referencing industry-sponsored toxicology studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.